molecular formula C19H20N6O B2382338 (4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone CAS No. 1396761-43-5

(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone

Cat. No. B2382338
CAS RN: 1396761-43-5
M. Wt: 348.41
InChI Key: QWDSUEPSPCQHNU-UHFFFAOYSA-N
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Description

The compound (4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone is a chemical compound with potential pharmacological activities . It has been employed in the design of privileged structures in medicinal chemistry .

Scientific Research Applications

Metabolism and Pharmacokinetics

One study explored the disposition of a dipeptidyl peptidase IV inhibitor, closely related in structure to the compound , in rats, dogs, and humans after oral administration. The research found that the compound was primarily eliminated through metabolism and renal clearance, with major metabolic pathways involving hydroxylation, amide hydrolysis, and N-dealkylation. This study provides insights into the metabolic pathways and pharmacokinetics of similar compounds, which is crucial for drug development processes (Sharma et al., 2012).

Antimicrobial and Antifungal Activities

Another study focused on the synthesis of pyridines, pyrimidinones, oxazinones, and their derivatives, using a similar compound as a starting material, to evaluate their antimicrobial and antifungal activities. The findings revealed that many of these synthesized compounds exhibited significant antibacterial and antifungal activities, comparable to standard drugs like streptomycin and fusidic acid. This research highlights the potential of similar compounds in the development of new antimicrobial agents (Hossan et al., 2012).

Anticancer Activity

A series of new derivatives structurally related to the compound were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Some derivatives showed promising activity on all tested cell lines, indicating potential as anticancer agents. This research contributes to the ongoing search for new therapeutic options for cancer treatment (Mallesha et al., 2012).

Metabolism in Chronic Myelogenous Leukemia Patients

Another study identified the metabolites of flumatinib, a tyrosine kinase inhibitor similar in structure, in chronic myelogenous leukemia (CML) patients. The research aimed to understand the main metabolic pathways of flumatinib in humans after oral administration, finding that the parent drug was the main form recovered, with primary metabolites being products of N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This study is significant for the clinical development of similar compounds as therapeutic agents (Gong et al., 2010).

properties

IUPAC Name

[4-(2-methyl-6-pyrrol-1-ylpyrimidin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O/c1-15-21-17(23-7-2-3-8-23)13-18(22-15)24-9-11-25(12-10-24)19(26)16-5-4-6-20-14-16/h2-8,13-14H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWDSUEPSPCQHNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CN=CC=C3)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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